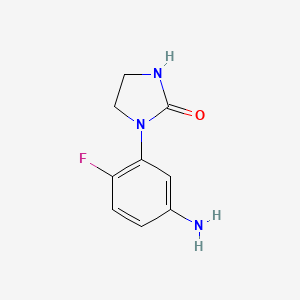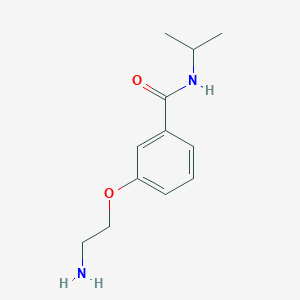![molecular formula C11H11N3O2S2 B1519002 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 1039819-10-7](/img/structure/B1519002.png)
2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Overview
Description
“2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” is a chemical compound with the CAS Number: 1039819-10-7 . It has a molecular weight of 281.36 .
Molecular Structure Analysis
The compound’s IUPAC name is “{[4-cyclopropyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid” and its InChI Code is "1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16)" .Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing the 1,2,4-triazole moiety, such as 2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid, have been synthesized and studied for their unique physical and chemical properties. These compounds demonstrate a range of biological activities including analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial effects. They also serve as intermediates for the synthesis of amides, hydrazides, ilidenhydrazides, and bicyclic structures, highlighting their versatility in drug development and chemical synthesis (Salionov, 2015).
Antimicrobial Activities
The antimicrobial potential of compounds derived from 1,2,4-triazole has been extensively explored. For instance, derivatives synthesized from acetic acid ethyl esters and containing 5-oxo-[1,2,4]triazole rings have shown significant antimicrobial activity against a variety of microorganisms, although no antifungal activity was observed against yeast-like fungi. These findings suggest the potential use of these compounds in the development of new antimicrobial agents (Demirbas et al., 2004).
Pharmacological Properties
Additionally, the pharmacological properties of 1,2,4-triazole derivatives have been studied, particularly their effects on the central nervous system (CNS) in mice. This research contributes to the understanding of these compounds' potential therapeutic applications, further emphasizing the significance of 1,2,4-triazole derivatives in medicinal chemistry (Maliszewska-Guz et al., 2005).
Structural Characterization
Advanced structural characterization techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FT-IR), and density functional theory (DFT) analyses have been employed to elucidate the molecular structure of novel 1,2,4-triazole-based compounds. These studies provide valuable insights into the compounds' conformational dynamics and intermolecular interactions, contributing to their application in designing new materials and drugs (Fizer et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-cyclopropyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S2/c15-9(16)6-18-11-13-12-10(8-2-1-5-17-8)14(11)7-3-4-7/h1-2,5,7H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRFQJKADVXZDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=NN=C2SCC(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


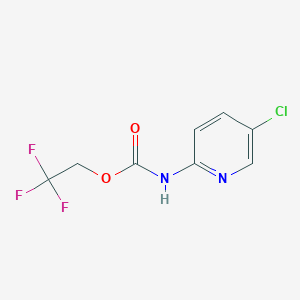
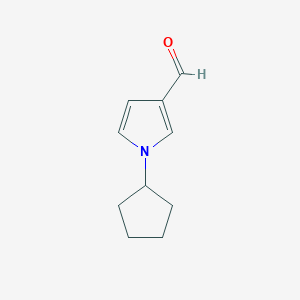
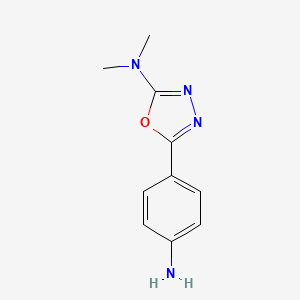
![3-[3-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518927.png)
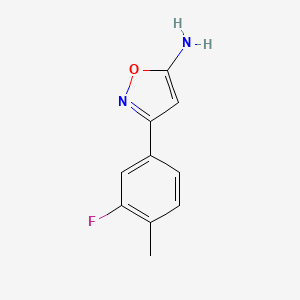
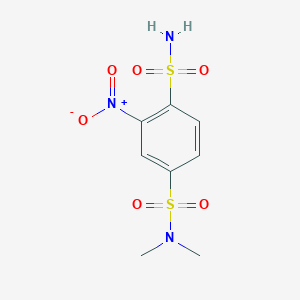

![2-[2-(Ethylamino)ethoxy]ethan-1-ol](/img/structure/B1518933.png)
